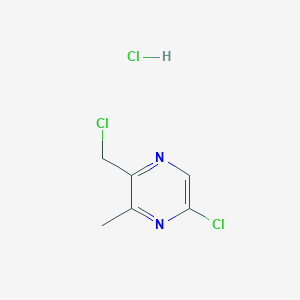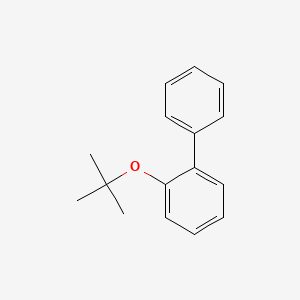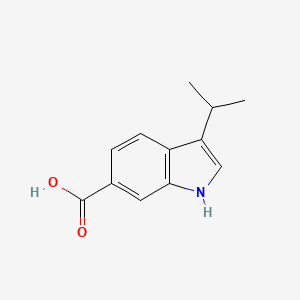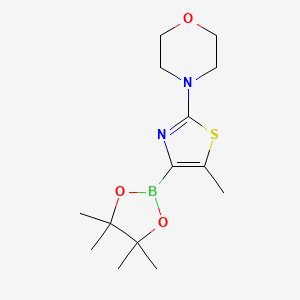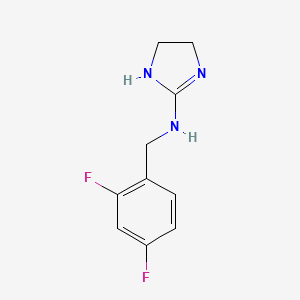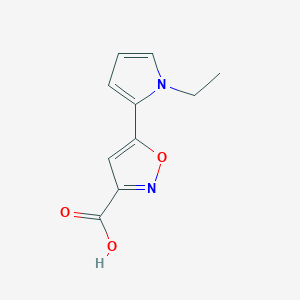
5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features both pyrrole and isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid typically involves a multi-step process. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The pyrrole ring can be introduced through a subsequent reaction involving ethylation of the pyrrole precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid: This compound is similar in structure but has a methyl group instead of an ethyl group on the pyrrole ring.
5-(1-Propyl-2-pyrrolyl)isoxazole-3-carboxylic Acid: Another similar compound with a propyl group on the pyrrole ring.
Uniqueness
5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylic Acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl and propyl counterparts .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-(1-ethylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-5-3-4-8(12)9-6-7(10(13)14)11-15-9/h3-6H,2H2,1H3,(H,13,14) |
Clave InChI |
MCGMXZUKAZYLQS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C1C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



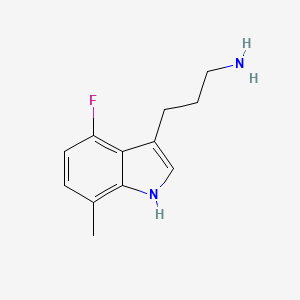
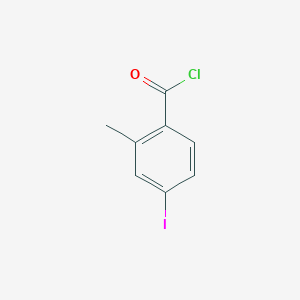
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
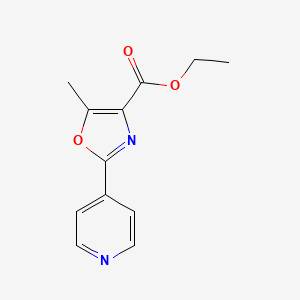
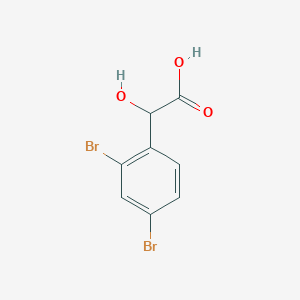
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)

